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Compound of Interest

Compound Name: Epiguajadial B

Cat. No.: B13401481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total

synthesis of (+)-Psiguadial B, a cytotoxic natural product with potential applications in cancer

research. The protocols are based on the successful third-generation synthesis developed by

the research group of Sarah E. Reisman.

Introduction
(+)-Psiguadial B is a complex meroterpenoid isolated from the leaves of the guava plant,

Psidium guajava. It has demonstrated significant anti-proliferative activity against human

hepatoma cancer cell lines (HepG2).[1][2] The intricate molecular architecture of (+)-Psiguadial

B, featuring a strained bicyclo[4.3.1]decane core and multiple stereocenters, presents a

formidable challenge for synthetic chemists. The Reisman group successfully completed the

first enantioselective total synthesis of (+)-Psiguadial B in 15 steps.[3][4][5]

This synthesis is notable for its strategic use of a tandem Wolff rearrangement/asymmetric

ketene addition to construct a key cyclobutane intermediate, a directed C(sp³)–H alkenylation,

and a ring-closing metathesis to form the seven-membered ring.[6][7][8]

Synthetic Strategy Overview
The successful third-generation strategy for the total synthesis of (+)-Psiguadial B can be

conceptually divided into three main stages:
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Enantioselective Synthesis of the Cyclobutane Fragment: This stage involves the

asymmetric synthesis of a key trans-cyclobutane intermediate. A pivotal step is the tandem

photochemical Wolff rearrangement of a diazoketone followed by an asymmetric trapping of

the resulting ketene with 8-aminoquinoline.[1][4]

Construction of the Bicyclic Core: This phase focuses on the formation of the challenging

bicyclo[4.3.1]decane system. Key transformations include a palladium-catalyzed C(sp³)–H

alkenylation to couple the cyclobutane with a vinyl iodide, followed by a ring-closing

metathesis to construct the seven-membered B-ring.[1][6]

Completion of the Natural Product: The final stage involves the installation of the

phloroglucinol moiety and final functional group manipulations to afford (+)-Psiguadial B. This

includes a crucial intramolecular O-arylation to form the pentacyclic core of the natural

product.[1][2]

Quantitative Data Summary
The following table summarizes the key quantitative data for the successful third-generation

total synthesis of (+)-Psiguadial B.
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Step
Transformat
ion

Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1

Tandem Wolff

Rearrangeme

nt/Asymmetri

c Ketene

Addition

Diazoketone Amide

1. hν, Et₂O, 0

°C; 2. 8-

aminoquinolin

e, (S)-N-

triflyl-2,3-

dihydro-1H-

inden-1-

amine

(catalyst),

Et₂O, -78 °C

to rt

65

2
C(sp³)–H

Alkenylation
Amide Diene

Vinyl iodide,

Pd(OAc)₂,

Ag₂CO₃, 1,4-

dioxane, 100

°C

72

3
Dibal-H

Reduction
Diene Alcohol

DIBAL-H,

CH₂Cl₂, -78

°C

95

4
Swern

Oxidation
Alcohol Aldehyde

(COCl)₂,

DMSO, Et₃N,

CH₂Cl₂, -78

°C to rt

98

5
Wittig

Olefination
Aldehyde Triene

Ph₃P=CH₂,

THF, 0 °C to

rt

85

6
Ring-Closing

Metathesis
Triene

Bicyclic

Compound

Grubbs II

catalyst,

CH₂Cl₂, 40

°C

93

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7

Directed

Hydrogenatio

n

Bicyclic

Compound

Saturated

Bicyclic

Compound

[Ir(cod)py(PC

y₃)]PF₆

(Crabtree's

catalyst), H₂,

CH₂Cl₂, rt

99 (16:1 dr)

8
Intramolecula

r O-Arylation

Saturated

Bicyclic

Compound

Pentacycle

CuI, Cs₂CO₃,

2,2,6,6-

tetramethyl-

3,5-

heptanedione

, 1,4-dioxane,

100 °C

75

9 Deprotection Pentacycle Phenol
BCl₃, CH₂Cl₂,

-78 °C
88

10 Formylation Phenol
(+)-Psiguadial

B

MgCl₂,

paraformalde

hyde, Et₃N,

MeCN, 80 °C

55

Experimental Protocols
Detailed experimental protocols for key transformations in the synthesis of (+)-Psiguadial B are

provided below.

Step 1: Tandem Wolff Rearrangement/Asymmetric
Ketene Addition
To a solution of the diazoketone (1.0 equiv) in Et₂O (0.05 M) at 0 °C in a quartz flask was

irradiated with a medium-pressure mercury lamp for 2 hours. The reaction mixture was then

cooled to -78 °C and a solution of 8-aminoquinoline (1.2 equiv) and (S)-N-triflyl-2,3-dihydro-1H-

inden-1-amine catalyst (0.1 equiv) in Et₂O (0.1 M) was added dropwise. The reaction was

allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under

reduced pressure and the residue was purified by flash column chromatography on silica gel to

afford the amide product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: C(sp³)–H Alkenylation
A mixture of the amide (1.0 equiv), vinyl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃

(2.0 equiv) in 1,4-dioxane (0.1 M) was degassed and heated to 100 °C in a sealed tube for 24

hours. The reaction mixture was cooled to room temperature, diluted with Et₂O, and filtered

through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue

was purified by flash column chromatography on silica gel to yield the diene.

Step 6: Ring-Closing Metathesis
To a solution of the triene (1.0 equiv) in degassed CH₂Cl₂ (0.01 M) was added Grubbs II

catalyst (0.05 equiv). The reaction mixture was heated to 40 °C and stirred for 4 hours. The

solvent was removed under reduced pressure and the residue was purified by flash column

chromatography on silica gel to give the bicyclic product.

Step 8: Intramolecular O-Arylation
A mixture of the saturated bicyclic compound (1.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv),

and 2,2,6,6-tetramethyl-3,5-heptanedione (0.4 equiv) in 1,4-dioxane (0.05 M) was degassed

and heated to 100 °C in a sealed tube for 36 hours. The reaction mixture was cooled to room

temperature, diluted with EtOAc, and washed with saturated aqueous NH₄Cl. The organic layer

was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was

purified by flash column chromatography on silica gel to afford the pentacyclic product.
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Caption: Third-generation total synthesis of (+)-Psiguadial B.

Experimental Workflow for Key Transformations
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Caption: Workflow for key reactions in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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